molecular formula C7H5BrClNO B8717658 2-Amino-3-bromo-5-chlorobenzaldehyde

2-Amino-3-bromo-5-chlorobenzaldehyde

Cat. No.: B8717658
M. Wt: 234.48 g/mol
InChI Key: DUGAZQKVMXSISS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-bromo-5-chlorobenzaldehyde (hypothetical structure based on query) is a substituted benzaldehyde derivative with amino (-NH₂), bromo (-Br), and chloro (-Cl) groups at positions 2, 3, and 5, respectively. These compounds are intermediates in pharmaceutical and agrochemical synthesis, leveraging the reactivity of the aldehyde group and halogen substituents.

Properties

Molecular Formula

C7H5BrClNO

Molecular Weight

234.48 g/mol

IUPAC Name

2-amino-3-bromo-5-chlorobenzaldehyde

InChI

InChI=1S/C7H5BrClNO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-3H,10H2

InChI Key

DUGAZQKVMXSISS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)N)Br)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-Amino-3-bromo-5-chlorobenzaldehyde (hypothetical) with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features
This compound* N/A C₇H₅BrClNO 234.45 NH₂ (2), Br (3), Cl (5), CHO (1) Hypothetical structure; no direct data
2-Amino-5-bromo-3-chlorobenzaldehyde 166527-08-8 C₇H₅BrClNO 234.45 NH₂ (2), Br (5), Cl (3), CHO (1) 97% purity; positional isomer
3-Chlorobenzaldehyde 587-04-2 C₇H₅ClO 140.57 Cl (3), CHO (1) Simpler structure; industrial use
2-Amino-5-chloro-3-methylbenzaldehyde 151446-29-6 C₈H₈ClNO 169.61 NH₂ (2), Cl (5), CH₃ (3), CHO (1) Methyl vs. bromo substituent
2-Amino-5-bromo-4-chlorobenzaldehyde 1036757-11-5 C₇H₅BrClNO 234.45 NH₂ (2), Br (5), Cl (4), CHO (1) Altered halogen positions

Reactivity and Functional Group Influence

  • Amino Group (-NH₂): Strongly activates the aromatic ring, directing electrophilic substitution to meta/para positions. Enhances solubility in polar solvents compared to non-aminated analogues .
  • Halogen Substituents (-Br, -Cl) : Deactivate the ring but provide sites for nucleophilic substitution (e.g., Suzuki coupling). Bromo’s larger atomic radius increases steric hindrance compared to chloro .
  • Aldehyde Group (-CHO): Highly reactive in condensation reactions (e.g., forming Schiff bases). In 2-Amino-5-bromo-3-chlorobenzaldehyde, the aldehyde’s proximity to halogens may influence redox behavior .

Positional Isomerism Effects

  • 2-Amino-5-bromo-3-chlorobenzaldehyde (CAS 166527-08-8) vs. 2-Amino-5-bromo-4-chlorobenzaldehyde (CAS 1036757-11-5): Bromo at position 5 vs. 4 alters electronic distribution. The para-chloro in the latter may enhance dipole moments, affecting crystallinity .
  • 2-Amino-5-chloro-3-methylbenzaldehyde (CAS 151446-29-6): Methyl substitution reduces electrophilic reactivity compared to bromo but improves thermal stability .

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